2-N,N-Dibenzyl Serine Benzyl Ester

Organic Synthesis Neurochemistry Amino Acid Chemistry

2-N,N-Dibenzyl Serine Benzyl Ester (CAS 82770-40-9), also referred to as N,N-Dibenzyl-L-serine benzyl ester, is a fully protected L-serine derivative in which the α-amino group is masked by two benzyl (Bn) groups and the carboxylic acid functionality is protected as a benzyl ester. With a molecular formula of C24H25NO3 and a molecular weight of 375.46 g/mol, this compound serves as a versatile building block in organic synthesis, particularly within peptide chemistry and the construction of enantiomerically pure β-amino acid derivatives.

Molecular Formula C24H25NO3
Molecular Weight 375.5 g/mol
Cat. No. B12275203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N,N-Dibenzyl Serine Benzyl Ester
Molecular FormulaC24H25NO3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C24H25NO3/c26-18-23(24(27)28-19-22-14-8-3-9-15-22)25(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23,26H,16-19H2
InChIKeyIZGCKWHDNJEEAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-N,N-Dibenzyl Serine Benzyl Ester: Core Properties and Procurement Considerations for Protected Amino Acid Derivatives


2-N,N-Dibenzyl Serine Benzyl Ester (CAS 82770-40-9), also referred to as N,N-Dibenzyl-L-serine benzyl ester, is a fully protected L-serine derivative in which the α-amino group is masked by two benzyl (Bn) groups and the carboxylic acid functionality is protected as a benzyl ester [1]. With a molecular formula of C24H25NO3 and a molecular weight of 375.46 g/mol, this compound serves as a versatile building block in organic synthesis, particularly within peptide chemistry and the construction of enantiomerically pure β-amino acid derivatives [1][2]. It is characterized by its solubility in common organic solvents (chloroform, dichloromethane, ethyl acetate, methanol, ethanol) and its relatively high lipophilicity, with a calculated logP of approximately 4, which influences its chromatographic behavior and handling [1][3].

Why 2-N,N-Dibenzyl Serine Benzyl Ester Cannot Be Replaced by Common Serine Protecting Group Analogs


While numerous protected serine derivatives are commercially available, 2-N,N-Dibenzyl Serine Benzyl Ester offers a distinct and non-interchangeable protection strategy. Unlike single N-benzyl or N-Boc protected serines, the N,N-dibenzyl moiety provides a robust, hydrophobic shield for the amine . Critically, this specific benzyl ester form has been validated as a superior starting material in a direct, two-step synthesis of the neurotoxin β-N-methylamino-L-alanine (BMAA), a route that highlights its unique synthetic utility compared to other reported methods, which are noted for lower yields, unstable intermediates, or more complex procedures [1][2]. Furthermore, the dibenzyl protective group has been demonstrated to be essential for achieving high yields and stereoselectivity in the synthesis of β-lactam pseudopeptides, a process where alternative protective groups lead to inferior outcomes [3]. Substituting this compound with a methyl ester analog or a mono-protected variant introduces different steric demands, reactivity profiles, and deprotection conditions, thereby altering reaction pathways and compromising the efficiency of established synthetic protocols.

Quantitative Differentiation: 2-N,N-Dibenzyl Serine Benzyl Ester Performance vs. Comparators


BMAA Synthesis Efficiency: A Direct Two-Step Route vs. Multi-Step, Low-Yield Alternatives

2-N,N-Dibenzyl Serine Benzyl Ester enables a straightforward, two-step synthesis of β-N-methylamino-L-alanine (BMAA) [1]. This method is explicitly contrasted with earlier syntheses that suffer from unstable intermediates and low yields [2], and with a 1990 synthesis of [15N]-BMAA that required a multi-step sequence involving α-acetamidoacrylic acid and enzymatic resolution [3]. The dibenzyl-protected serine route provides 'good yields' and proceeds with 'retention of the serine stereochemistry' under mild conditions, offering a significant practical advantage over these more cumbersome and less efficient alternatives [1].

Organic Synthesis Neurochemistry Amino Acid Chemistry

Protective Group Strategy for β-Lactam Pseudopeptides: Dibenzyl vs. Other Protecting Groups

In the stereoselective synthesis of β-lactam-containing pseudopeptides, the choice of the N-protective group on the serine component was found to be 'essential for the outcome of the reaction' [1]. While various NH2 protective groups were tested, the 'successful implementation of dibenzyl-protected serine-containing dipeptides' was specifically required to obtain the desired products at 'high yields and stereoselectivity' [1]. This finding directly positions the N,N-dibenzyl protection, as found in 2-N,N-Dibenzyl Serine Benzyl Ester, as a superior choice for this class of reactions, where other common protecting groups (e.g., Boc, Cbz) may lead to failed or low-yielding transformations.

Medicinal Chemistry Peptide Chemistry Protecting Group Strategy

Physicochemical Properties: Benzyl Ester vs. Methyl Ester Analog

2-N,N-Dibenzyl Serine Benzyl Ester (C24H25NO3) exhibits distinct physicochemical properties compared to its common methyl ester analog, N,N-Dibenzyl-L-serine methyl ester (C18H21NO3). The benzyl ester form has a significantly higher molecular weight (375.46 g/mol [1]) and a lower density (1.06 g/mL at 25°C [2]) compared to the methyl ester (MW 299.4 g/mol; density 1.201 g/mL at 25°C ). These differences are not trivial; they affect solubility, chromatographic retention (due to higher logP of 4 [1]), and handling during purification. For instance, the lower density of the benzyl ester may influence phase separation during liquid-liquid extractions. Selecting the correct ester is therefore critical for reproducing and scaling literature procedures.

Chemical Property Analysis Chromatography Procurement

Analytical Tracer Capability: 13C3-Labeled Isotopologue Availability

For applications requiring precise quantitation, such as ADME studies or clinical bioanalysis, the unlabeled compound alone is insufficient. A key differentiator for the 2-N,N-Dibenzyl Serine Benzyl Ester scaffold is the commercial availability of its stable isotope-labeled analog, 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 [1]. This isotopologue is specifically intended for use as an internal standard for LC-MS/MS and GC-MS/MS applications, a role that cannot be fulfilled by any unlabeled or structurally dissimilar analog [1]. The availability of this specific labeled standard from multiple reputable vendors (e.g., TRC, Santa Cruz Biotechnology) directly supports method development and validation in regulated bioanalytical environments [2].

Drug Development LC-MS Quantitation Metabolism Studies

Chiral Integrity: Retention of Stereochemistry During Derivatization

A crucial parameter for any protected amino acid building block is its ability to preserve chiral integrity through synthetic transformations. 2-N,N-Dibenzyl Serine Benzyl Ester is documented to enable the 'retention of the serine stereochemistry' during its conversion to BMAA [1]. This is consistent with the broader class behavior of N,N-dibenzyl amino acids, where early foundational work demonstrated that 'no racemization of the optically active amino acids was observed' during the preparation of N,N-dibenzyl derivatives from their parent amino acids [2]. This evidence underscores the suitability of this protection scheme for applications demanding high enantiomeric purity, a feature that is not guaranteed with all protecting group strategies.

Chiral Synthesis Enantiomerically Pure Building Blocks Peptide Chemistry

High-Value Application Scenarios for 2-N,N-Dibenzyl Serine Benzyl Ester in Research and Industry


Synthesis of Neuroactive β-Amino Acids (e.g., BMAA)

2-N,N-Dibenzyl Serine Benzyl Ester is the preferred starting material for a concise, two-step synthesis of β-N-methylamino-L-alanine (BMAA), a neurotoxin of significant research interest [1]. This method offers a clear advantage over older, more complex routes, providing a reliable and efficient pathway to this important molecule for studies on its role in neurodegenerative diseases. The documented retention of stereochemistry is critical for obtaining biologically relevant, enantiomerically pure material [1].

Construction of β-Lactam-Containing Pseudopeptides

In the synthesis of β-lactam pseudopeptides, a class of compounds relevant to antibiotic development, the use of a dibenzyl-protected serine building block is not just advantageous but essential [2]. Research has shown that this specific protection strategy is critical for achieving high yields and stereoselectivity in the Mitsunobu reaction step, whereas other common protective groups fail to yield the desired products [2]. 2-N,N-Dibenzyl Serine Benzyl Ester provides the necessary dibenzyl protection for this demanding application.

LC-MS/MS Bioanalysis of Novel Drug Candidates

For pharmaceutical research teams developing drug candidates based on serine-derived scaffolds, the availability of 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 is a critical enabling factor [3]. This stable isotope-labeled analog serves as an ideal internal standard for developing and validating sensitive LC-MS/MS assays required for quantifying drug levels in ADME and pharmacokinetic studies. Procuring both the unlabeled compound and its labeled isotopologue from the same vendor streamlines the method development process and ensures analytical consistency [3].

Synthesis of Enantiomerically Pure β-Amino and α,β-Diamino Esters

The N,N-dibenzyl protection strategy, as exemplified by 2-N,N-Dibenzyl Serine Benzyl Ester, provides a robust platform for generating reactive aziridinium intermediates, a key step in the synthesis of a diverse array of enantiomerically pure β-amino and α,β-diamino esters [4]. This methodology is broadly applicable in medicinal chemistry for the creation of chiral building blocks used in peptidomimetic and pharmaceutical research. The benzyl ester functionality offers an orthogonal deprotection handle compared to the N,N-dibenzyl group, providing synthetic flexibility.

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